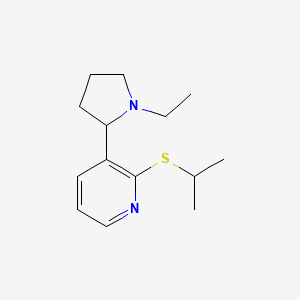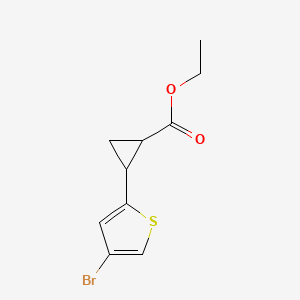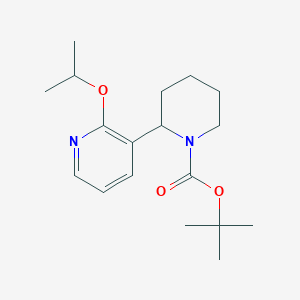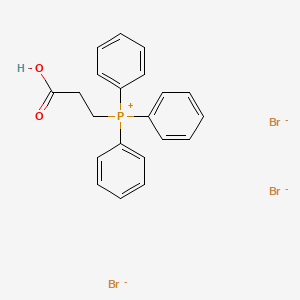![molecular formula C7H8BClO2 B11822392 [(3-Chlorophenyl)methyl]boronic acid CAS No. 1350512-06-9](/img/structure/B11822392.png)
[(3-Chlorophenyl)methyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chlorophenyl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a 3-chlorophenylmethyl moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including [(3-Chlorophenyl)methyl]boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)methyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
1,4-Conjugate Addition Reactions: It reacts with ethenesulfonamides to form arylethanesulfonamides.
Cross-Coupling Reactions: It can also react with diazoesters or potassium cyanate to form various products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions to facilitate the formation of carbon-carbon bonds.
Ethenesulfonamides: Used in 1,4-conjugate addition reactions.
Diazoesters and Potassium Cyanate: Used in cross-coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Arylethanesulfonamides: Formed through 1,4-conjugate addition reactions.
Various Cross-Coupled Products: Formed through reactions with diazoesters or potassium cyanate.
Scientific Research Applications
[(3-Chlorophenyl)methyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for [(3-Chlorophenyl)methyl]boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura reactions.
Methylboronic Acid: Used in similar cross-coupling reactions but with different reactivity and selectivity.
3-Chlorophenylboronic Acid: Similar in structure but lacks the methyl group, leading to different reactivity.
Uniqueness
[(3-Chlorophenyl)methyl]boronic acid is unique due to its specific structure, which allows for selective reactions and the formation of specific products that may not be achievable with other boronic acids .
Properties
CAS No. |
1350512-06-9 |
|---|---|
Molecular Formula |
C7H8BClO2 |
Molecular Weight |
170.40 g/mol |
IUPAC Name |
(3-chlorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H8BClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2 |
InChI Key |
BSHSQFJVCZDZPG-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC(=CC=C1)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


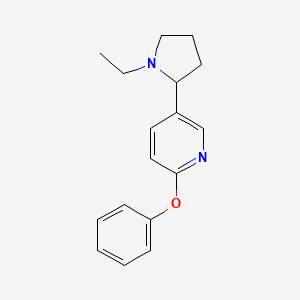
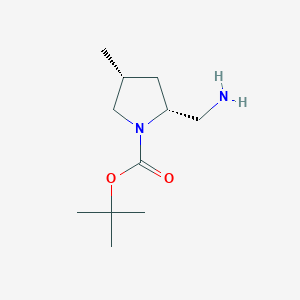
![[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol](/img/structure/B11822354.png)
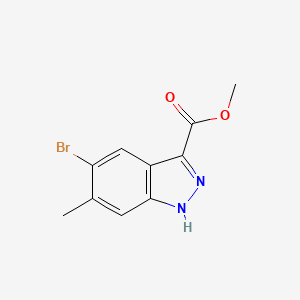
![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)
![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)

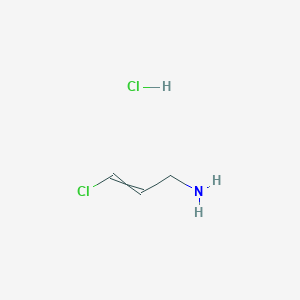
![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
